molecular formula C12H14ClN5 B12271703 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine

Cat. No.: B12271703
M. Wt: 263.72 g/mol
InChI Key: MUVGNVJUCNKKRI-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine is a synthetic compound that features a unique combination of pyrazole, azetidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the pyrimidine ring is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, azetidine, and pyrimidine derivatives. Examples include:

  • 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylimidazole
  • 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylthiazole

Uniqueness

What sets 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C12H14ClN5/c1-9-14-3-2-12(16-9)17-5-10(6-17)7-18-8-11(13)4-15-18/h2-4,8,10H,5-7H2,1H3

InChI Key

MUVGNVJUCNKKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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